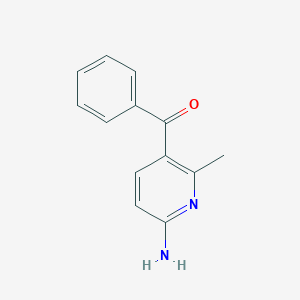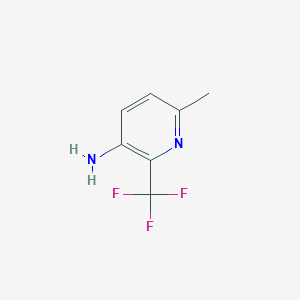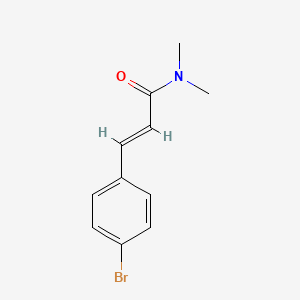
3-(4-Bromophenyl)-N,N-dimethylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-N,N-dimethylacrylamide is an organic compound that features a bromophenyl group attached to an acrylamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the bromine atom in the phenyl ring makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-N,N-dimethylacrylamide typically involves the reaction of 4-bromobenzaldehyde with N,N-dimethylacrylamide under specific conditions. One common method is the Knoevenagel condensation, where 4-bromobenzaldehyde reacts with N,N-dimethylacrylamide in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-N,N-dimethylacrylamide can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The acrylamide moiety can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.
Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are employed in the presence of bases like potassium carbonate or sodium hydroxide in solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions include various substituted acrylamides, brominated derivatives, and coupled aromatic compounds
Scientific Research Applications
3-(4-Bromophenyl)-N,N-dimethylacrylamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules
Biology: The compound can be used in the development of bioactive molecules, including potential drug candidates. Its structural features make it a suitable scaffold for designing inhibitors or modulators of biological targets.
Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents. The compound’s ability to undergo various chemical transformations allows for the exploration of its pharmacological properties.
Industry: In materials science, this compound can be used in the production of polymers and advanced materials with specific properties. Its incorporation into polymeric structures can enhance the material’s thermal and mechanical properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-N,N-dimethylacrylamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromophenyl group can facilitate binding interactions through halogen bonding, while the acrylamide moiety can participate in covalent modifications of target proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound features a similar bromophenyl group but with an isoxazole ring, making it useful in the synthesis of liquid crystal polymers.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with potential biological activities.
3-(4-Bromophenyl)propionic acid: An organic acid with applications in organic synthesis and materials science.
Uniqueness
3-(4-Bromophenyl)-N,N-dimethylacrylamide is unique due to its combination of a bromophenyl group and an acrylamide moiety. This structural feature allows for diverse chemical reactivity and the potential to form a wide range of derivatives. Its versatility in undergoing various chemical reactions and its applications in multiple scientific fields highlight its significance as a valuable compound in research and industry.
Properties
Molecular Formula |
C11H12BrNO |
|---|---|
Molecular Weight |
254.12 g/mol |
IUPAC Name |
(E)-3-(4-bromophenyl)-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C11H12BrNO/c1-13(2)11(14)8-5-9-3-6-10(12)7-4-9/h3-8H,1-2H3/b8-5+ |
InChI Key |
ZESQHCHWETWKBZ-VMPITWQZSA-N |
Isomeric SMILES |
CN(C)C(=O)/C=C/C1=CC=C(C=C1)Br |
Canonical SMILES |
CN(C)C(=O)C=CC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



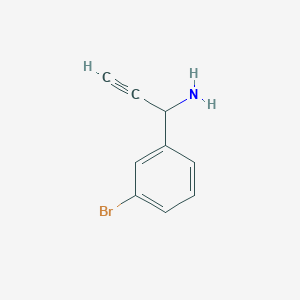
![6-Methyl-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]quinoline-1-carboxylic acid](/img/structure/B12996241.png)

![2-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12996269.png)
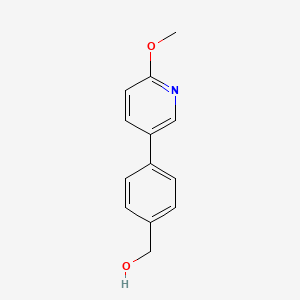
![1-Ethyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B12996271.png)
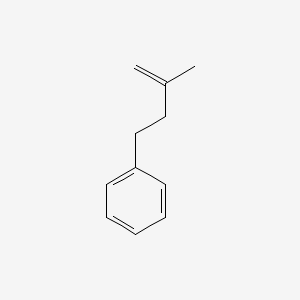

![4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12996285.png)
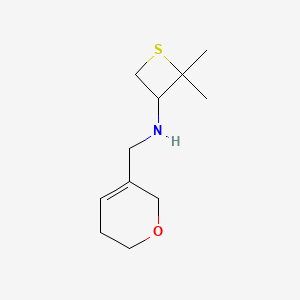
![tert-Butyl (S)-3-hydroxy-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12996290.png)
